molecular formula C7H16ClNO2 B599588 Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) CAS No. 100869-06-5

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

Número de catálogo: B599588
Número CAS: 100869-06-5
Peso molecular: 181.66
Clave InChI: NXVYPYHWONGEFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) (C₇H₁₆ClNO₂) is a branched-chain amino acid derivative featuring a hexanoic acid backbone with an amino group at the third carbon and a methyl group at the fifth carbon. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s stereochemistry and functional group arrangement are critical for its interactions with biological targets, such as enzymes or receptors involved in neurotransmission or metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Urethane Exchange and Reduction Pathway

A patented two-step synthesis begins with 3-methyl formate-5-methylhexanoic acid as the starting material . The process involves:

  • Urethane exchange reaction : The intermediate compound (III) reacts with ammonia in methanol at 20–30°C to form 3-carbamoylmethyl-5-methylhexanoic acid (II).

  • Reduction : Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 0–10°C reduces the carbamoyl group to an aminomethyl moiety, yielding the target compound .

Key reaction equation :

C8H12O4+NH3C7H13NO3LiBH4C7H15NO2HCl\text{C}{8}\text{H}{12}\text{O}{4} + \text{NH}{3} \rightarrow \text{C}{7}\text{H}{13}\text{NO}{3} \xrightarrow{\text{LiBH}4} \text{C}{7}\text{H}{15}\text{NO}_{2}\cdot\text{HCl}

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts yield and purity:

Reducing AgentSolventTemperatureYield (%)Purity (%)
LiBH₄THF0–10°C88.499.2
NaBH₄Methanol<10°C69.298.4
KBH₄Methanol<10°C74.597.8

Data from Example 1–3 demonstrate LiBH₄ in THF provides superior efficiency due to enhanced solubility and controlled exothermicity .

Critical Process Parameters

Temperature Control

  • Step 1 : Maintaining 20–30°C during urethane exchange prevents side reactions like ester hydrolysis.

  • Step 2 : Strict temperature control (<10°C) during reduction minimizes borohydride decomposition and ensures regioselectivity .

Solvent Systems

  • Methanol/ammonia mixtures optimize nucleophilicity in the first step.

  • THF in the reduction step enhances LiBH₄ reactivity through Lewis acid-base interactions, achieving 99.2% purity vs. 98.4% in methanol .

Stoichiometric Considerations

  • 1.0–1.1 equivalents of LiBH₄ prevent over-reduction while ensuring complete conversion.

  • Excess borohydride increases chloride content in the final hydrochloride salt by 12–15% .

Industrial-Scale Production Strategies

Continuous Flow Reactor Adaptation

Pilot studies demonstrate that transferring the reduction step to continuous flow systems:

  • Reduces reaction time from 6 hours to 22 minutes

  • Increases space-time yield by 340%

  • Maintains purity >98.5% through precise temperature gradients

Waste Minimization Techniques

The patented method generates 73% less sodium chloride wastewater compared to traditional Hoffman degradation routes. Key innovations include:

  • In situ quenching with ammonium chloride

  • Solvent recovery systems achieving 92% THF reuse

  • Acid-neutralization crystallization reducing organic impurities by 40%

Analytical Validation Protocols

Purity Assessment

  • HPLC : C18 column with 0.1% hexanesulfonic acid mobile phase (pH 2.0) resolves the compound from byproducts at 214 nm.

  • HRMS : [M+H]⁺ at m/z 180.1124 (calculated for C₇H₁₄ClNO) confirms molecular integrity .

Structural Confirmation

¹H NMR key signals:

  • δ 8.52 ppm (NH₃⁺, broad)

  • δ 1.24 ppm (CH(CH₃)₂, doublet)

  • δ 2.38 ppm (CH₂COO⁻, triplet)

Comparison with Legacy Synthesis Methods

ParameterPatent Method Hoffman DegradationCyano Reduction
Steps243
Yield (%)88.445.867.3
NaCl Waste (kg/kg)0.123.40.9
ToxicityLowHighModerate

The patented route eliminates toxic cyanide intermediates and high-temperature cyclization steps (>150°C), reducing explosion risks .

ConditionDegradation Rate (%/month)
25°C, 60% RH1.8
2–8°C, argon0.12
40°C, 75% RH4.7

Argon atmosphere and desiccants maintain chloride content within 99.0–101.0% of label claim for 36 months .

Aplicaciones Científicas De Investigación

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including anticonvulsant and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Structural Analysis and Key Features

  • Core Structure: Hexanoic acid backbone (six carbons).
  • Substituents: Amino group (-NH₂) at position 3. Methyl group (-CH₃) at position 5. Hydrochloride salt (Cl⁻ counterion) at the amino group.
  • Unique Attributes: The combination of a branched methyl group and a protonated amino group in the hydrochloride form distinguishes it from linear or unsubstituted analogs.

Positional Isomers and Functional Group Variants

Compound Name Molecular Formula Structural Differences vs. Target Compound Key Properties
3-Amino-2-hydroxy-5-methylhexanoic acid C₇H₁₃NO₃ Hydroxy (-OH) at position 2 instead of hydrogen Increased polarity; potential for hydrogen bonding. Reduced lipid solubility compared to the target compound .
6-Amino-5-oxohexanoic acid hydrochloride C₆H₁₂ClNO₃ Amino at position 6, keto (-C=O) at position 5 Enhanced reactivity due to keto group; used in peptide synthesis .
3-Aminomethyl-5-methylhexanoic acid C₈H₁₇NO₂ Additional methylene (-CH₂-) in the aminomethyl group Higher molecular weight; altered steric effects in binding interactions .

Impact of Functional Groups :

  • Amino Group Position: Compounds with amino groups at position 6 (e.g., 6-amino derivatives) exhibit different binding affinities to GABA receptors compared to position 3 analogs .
  • Hydroxy/Keto Groups : Hydroxy or keto groups increase hydrophilicity but reduce blood-brain barrier penetration, limiting neurological applications .

Ester Derivatives and Backbone Modifications

Compound Name Molecular Formula Structural Differences vs. Target Compound Key Properties
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride C₁₀H₂₀ClNO₂ Ethyl ester (-COOEt) instead of carboxylic acid Higher lipophilicity; prodrug potential for enhanced absorption .
3-Amino-3,5-dimethylhexanoic acid hydrochloride C₈H₁₈ClNO₂ Additional methyl at position 3 Increased steric hindrance; reduced enzymatic degradation .
5-Methylhexanoic acid C₇H₁₄O₂ Lacks amino group No pharmacological activity; used as a solvent or intermediate .

Impact of Esterification and Backbone Length :

  • Ester vs. Acid : Ester derivatives (e.g., ethyl esters) improve membrane permeability but require hydrolysis for activation .
  • Branching : Dimethyl substitution (e.g., 3,5-dimethyl) enhances metabolic stability but may reduce receptor affinity .

Pharmacologically Relevant Analogs

Compound Name Molecular Formula Structural Differences vs. Target Compound Key Properties
Pregabalin C₈H₁₇NO₂ Cyclohexane backbone with amino and methyl groups FDA-approved for neuropathic pain; higher binding affinity to calcium channels .
Gabapentin C₉H₁₇NO₂ Cyclohexylacetic acid derivative Anticonvulsant; similar mechanism but lower oral bioavailability .

Pharmacological Insights :

  • Target Compound vs. Pregabalin/Gabapentin: While the target compound shares a hexanoic acid backbone with these drugs, the absence of a cyclic structure limits its calcium channel modulation efficacy .

Salt Forms and Counterions

Compound Name Molecular Formula Counterion Key Properties
3-Amino-5-methylhexanoic acid C₇H₁₅NO₂ None (free base) Lower solubility; unstable under acidic conditions .
3-Amino-5-methylhexanoic acid hydrochloride C₇H₁₆ClNO₂ Cl⁻ Enhanced solubility (~50 mg/mL in water); stable crystalline form .

Impact of Hydrochloride Salt :

  • The hydrochloride form improves bioavailability by ~30% compared to the free base, critical for oral formulations .

Actividad Biológica

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), also known as (S)-3-amino-5-methylhexanoic acid hydrochloride, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-5-methylhexanoic acid is characterized by a hexanoic acid backbone with an amino group and a methyl group attached to the fifth carbon. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of 3-amino-5-methylhexanoic acid, particularly in models of neurodegenerative diseases. Studies indicate that this compound may reduce neuronal cell death and promote neurogenesis through various mechanisms, including modulation of neurotransmitter levels and inhibition of apoptotic pathways .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) in vitro. For instance, derivatives of this compound were tested against COX-1 and COX-2 enzymes, revealing half-maximal inhibitory concentration (IC50) values that suggest substantial anti-inflammatory potential .

CompoundIC50 (COX-1)IC50 (COX-2)
3-amino-5-methylhexanoic acid19.45 μM31.4 μM

3. Antioxidant Activity

In addition to its anti-inflammatory effects, 3-amino-5-methylhexanoic acid displays antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which may contribute to its protective effects against neurodegeneration .

The mechanisms underlying the biological activities of hexanoic acid derivatives involve several pathways:

  • Modulation of Neurotransmitter Systems : The compound influences the balance of excitatory and inhibitory neurotransmitters, potentially enhancing cognitive functions and offering therapeutic benefits in conditions like Alzheimer's disease .
  • Inhibition of Inflammatory Pathways : By suppressing COX enzyme activity, the compound reduces the synthesis of inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases .
  • Antioxidant Mechanisms : The ability to neutralize reactive oxygen species (ROS) contributes to its neuroprotective effects, suggesting a role in preventing oxidative stress-related damage in neural tissues .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving animal models of Alzheimer's disease, administration of 3-amino-5-methylhexanoic acid resulted in significant improvements in cognitive function as assessed by behavioral tests. The treatment group showed reduced amyloid plaque formation and enhanced synaptic plasticity compared to controls.

Case Study 2: Anti-inflammatory Efficacy

A clinical trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores after treatment with hexanoic acid derivatives over a six-week period.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and quantitative determination. A validated method involves derivatizing the compound with 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) in the presence of EDC·HCl and pyridine to enhance ionization efficiency. Chromatographic separation can be achieved using a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Calibration curves should be prepared in matrix-matched samples to account for ion suppression effects .

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key peaks include the amine proton (δ ~8.5 ppm) and the methyl group adjacent to the amino moiety (δ ~1.2 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ at m/z 180.1124 for C₇H₁₄ClNO). Purity ≥95% can be verified via reverse-phase HPLC using a hexanesulfonic acid-based mobile phase at pH 2.0 to suppress silanol interactions .

Q. What are the optimal storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The hydrochloride salt form improves stability by reducing hygroscopicity. Avoid prolonged exposure to temperatures >25°C or humidity >60%, as these conditions accelerate hydrolysis of the amino group and chloride dissociation .

Advanced Research Questions

Q. How can metabolic engineering enhance the microbial production of hexanoic acid derivatives like this compound?

Clostridium sp. JS66 has been engineered to produce C6 compounds via mixotrophic fermentation. Overexpression of thiolase (a key chain-elongation enzyme) and alcohol dehydrogenase (for hexanol synthesis) enables carbon flux redirection. Substrate switching (e.g., mannitol instead of glucose) further optimizes titers. Continuous syngas (CO/H₂) feeding during fermentation boosts acetyl-CoA pools, enabling higher yields of hexanoic acid precursors .

Q. What computational models predict the extraction efficiency of this compound from aqueous solutions?

A homogeneous organic phase complexation model accurately describes extraction equilibria. For instance, hexanoic acid forms double hydrogen-bonded complexes with target amines in aqueous phases. The distribution coefficient (D) can be calculated using: logD=logKcomplex+log([HA]org[HA]aq)\log D = \log K_{complex} + \log \left( \frac{[HA]_{org}}{[HA]_{aq}} \right)

where KcomplexK_{complex} is the equilibrium constant for complex formation, and [HA][HA] represents the concentration of the extractant in organic/aqueous phases .

Q. How do conflicting NMR data on amine proton chemical shifts arise, and how can they be resolved?

Discrepancies in δ values (e.g., ±0.3 ppm) often stem from solvent polarity, pH variations, or counterion effects. For example, HCl concentration impacts protonation states. To resolve this, standardize measurements in deuterated DMSO with 1% TFA (to maintain consistent protonation) and use 2D NMR (e.g., HSQC) to assign overlapping signals .

Q. What experimental strategies mitigate chloride interference in ion chromatography for this compound?

Use a Dionex IonPac AS11-HC column with a hydroxide eluent gradient (1–40 mM over 15 min). Suppress chloride using an anion-exchange membrane (AERS 500) set to 50 mA. For samples with high Cl⁻, pre-treat with AgNO₃ precipitation, followed by centrifugation and filtration (0.22 µm) .

Q. Data Contradiction Analysis

Q. Why do reported LC₅₀ values for this compound vary across cytotoxicity assays?

Variations arise from differences in cell lines (e.g., HEK293 vs. HepG2), exposure times (24 vs. 48 hr), and assay endpoints (MTT vs. LDH). Standardize protocols using ISO 10993-5 guidelines: 24-hr exposure in DMEM (pH 7.4), and normalize viability to untreated controls. Include 1% DMSO as a solubilizing agent control to rule out solvent toxicity .

Q. How can conflicting solubility data in aqueous buffers be reconciled?

Reported solubility discrepancies (e.g., 12 mg/mL vs. 8 mg/mL in PBS) likely stem from buffer ionic strength and temperature. Use the shake-flask method at 25°C with saturating compound concentrations. Centrifuge at 14,000 × g for 10 min, and quantify the supernatant via UV-Vis (λ = 210 nm). Validate with nephelometry to detect undissolved particulates .

Propiedades

IUPAC Name

3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.